molecular formula C11H17Cl2FN2 B14022696 (3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-amine dihydrochloride

(3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-amine dihydrochloride

Cat. No.: B14022696
M. Wt: 267.17 g/mol
InChI Key: RHJWKCYEJWZTQQ-ULEGLUPFSA-N
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Description

(3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-amine dihydrochloride is a chemical compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a benzyl group, a fluorine atom, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of organocatalytic addition reactions under specific conditions . The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, potassium cyanide.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine: Similar structure but with a dimethyl group instead of a fluorine atom.

    (3S,4S)-1-Isopropyl-4-methoxypyrrolidin-3-amine: Similar pyrrolidine ring but with different substituents.

Uniqueness

The presence of the fluorine atom in (3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-amine dihydrochloride makes it unique compared to similar compounds. Fluorine atoms can significantly alter the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H17Cl2FN2

Molecular Weight

267.17 g/mol

IUPAC Name

(3S,4S)-1-benzyl-4-fluoropyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C11H15FN2.2ClH/c12-10-7-14(8-11(10)13)6-9-4-2-1-3-5-9;;/h1-5,10-11H,6-8,13H2;2*1H/t10-,11-;;/m0../s1

InChI Key

RHJWKCYEJWZTQQ-ULEGLUPFSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)F)N.Cl.Cl

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)F)N.Cl.Cl

Origin of Product

United States

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